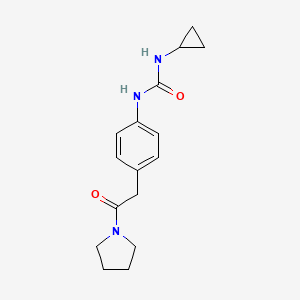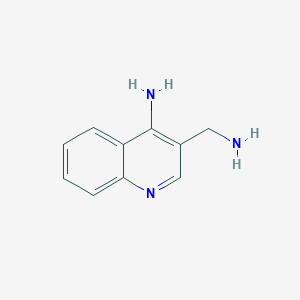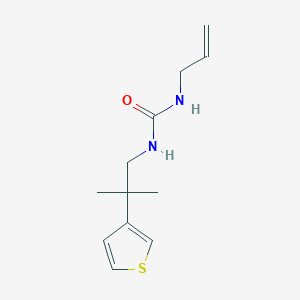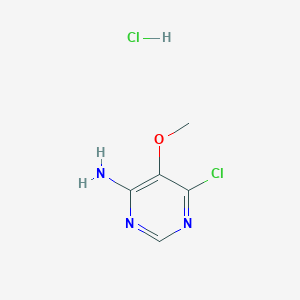
1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The urea group could be introduced through a reaction with an isocyanate.Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Stereoselective Synthesis of Potent Inhibitors
The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor is described, showcasing the chemical's role in the development of targeted cancer therapies. The precise stereochemistry involved in the synthesis underlines the molecule's potential in producing enantiomerically pure compounds for pharmaceutical applications (Zecheng Chen et al., 2010).
Antibacterial and Antifungal Agents
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized for their potential use as antibacterial agents, highlight the utility of such molecules in combating resistant bacterial strains. The demonstrated high activities of these compounds against bacterial cultures suggest their importance in developing new antimicrobial therapies (M. E. Azab et al., 2013).
Molecular Recognition Studies
Research into the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules contributes to understanding how these compounds can be used in molecular recognition processes. Such studies are crucial for the development of sensor technologies and the design of molecular machines (B. Ośmiałowski et al., 2013).
Anion Receptors and Molecular Structure Analysis
Acyclic molecules containing ureas and other functional groups have proven effective as anion-binding agents. Research in this area opens pathways to the development of selective sensors and the understanding of anion receptor chemistry, which is fundamental for environmental monitoring and the pharmaceutical industry (Philip A. Gale, 2006).
Synthesis of Antibacterial Agents
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, aiming at the development of potent antibacterial agents, underscores the role of cyclopropyl-containing molecules in the discovery of new drugs. This research is pivotal for addressing the growing concern of antibiotic resistance (T. Miyamoto et al., 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-cyclopropyl-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(19-9-1-2-10-19)11-12-3-5-13(6-4-12)17-16(21)18-14-7-8-14/h3-6,14H,1-2,7-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSKKCRUMUGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)


![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)


![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)

![Tert-butyl N-methyl-N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2656135.png)
